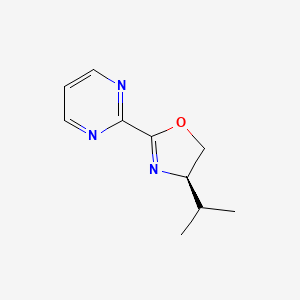![molecular formula C30H18N2O8 B8181199 (2S)-2-[18-[(1S)-1-carboxyethyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B8181199.png)
(2S)-2-[18-[(1S)-1-carboxyethyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of perylenebis(dicarboximide) derivatives, which are known for their electron-transporting characteristics and are commonly used in organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid typically involves multi-step organic reactions. The starting materials often include perylene-3,4,9,10-tetracarboxylic dianhydride and appropriate amines. The reaction conditions usually require high temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, (2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid is used as an electron-transporting material in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Biology
In biology, this compound may be explored for its potential interactions with biological molecules and its ability to modulate biological pathways.
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications, including its use as a drug delivery agent or in diagnostic imaging.
Industry
In industry, the compound’s electron-transporting properties make it valuable for use in electronic devices, sensors, and other advanced materials.
作用机制
The mechanism of action of (2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid involves its ability to transport electrons efficiently. The molecular targets and pathways involved include interactions with electron-accepting and electron-donating materials, facilitating charge transfer processes in electronic devices.
相似化合物的比较
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic dianhydride: A precursor used in the synthesis of the compound.
N,N’-Bis(3-pentyl)perylene-3,4,9,10-bis(dicarboximide): Another perylenebis(dicarboximide) derivative with similar electron-transporting properties.
N,N’-Dioctyl-3,4,9,10-perylenedicarboximide: A related compound used in organic electronics.
Uniqueness
The uniqueness of (2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid lies in its specific structural configuration, which imparts distinct electronic properties and makes it suitable for specialized applications in organic electronics and other fields.
属性
IUPAC Name |
(2S)-2-[18-[(1S)-1-carboxyethyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N2O8/c1-11(29(37)38)31-25(33)17-7-3-13-15-5-9-19-24-20(28(36)32(27(19)35)12(2)30(39)40)10-6-16(22(15)24)14-4-8-18(26(31)34)23(17)21(13)14/h3-12H,1-2H3,(H,37,38)(H,39,40)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANSDSNDNVLYPL-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(C)C(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)[C@@H](C)C(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
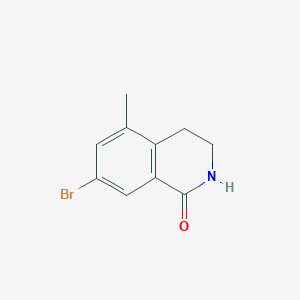
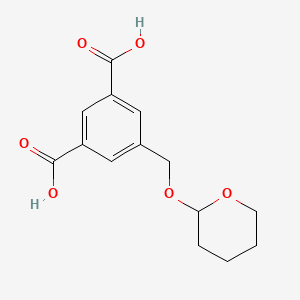
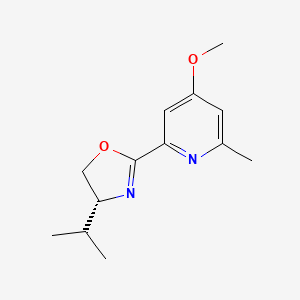
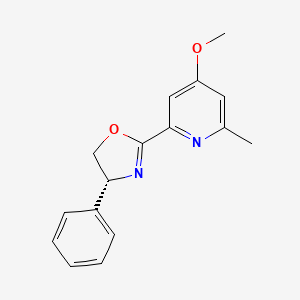

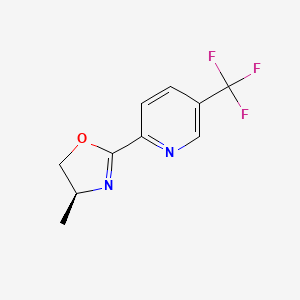
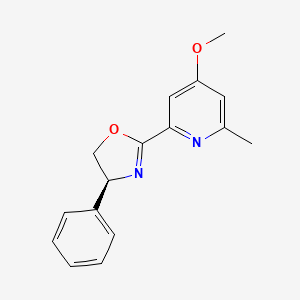
![(3AR,3a'R,8aS,8a'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B8181164.png)
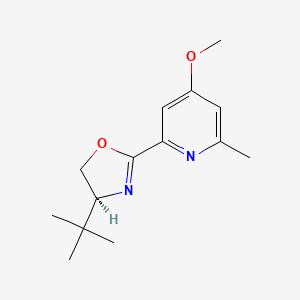
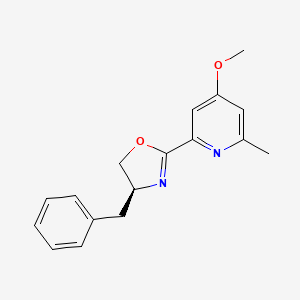
![(3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8181181.png)
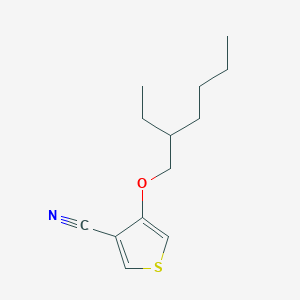
![(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8181196.png)
